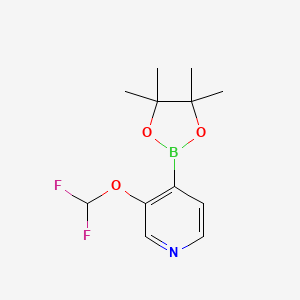
2-(Aminomethyl)pyridin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)pyridin-3-amine hydrochloride is an organic compound with the molecular formula C6H10ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)pyridin-3-amine hydrochloride typically involves the reaction of 2-cyanopyridine with hydrogen in the presence of a catalyst. This process results in the formation of 2-(Aminomethyl)pyridine, which is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity. The final product is then crystallized and purified to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminomethyl)pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or activation .
Comparaison Avec Des Composés Similaires
2-Aminopyridine: Another pyridine derivative with similar chemical properties but different applications.
2-Picolylamine: A related compound used as a ligand in coordination chemistry.
Uniqueness: 2-(Aminomethyl)pyridin-3-amine hydrochloride is unique due to its specific structure, which allows it to form stable coordination complexes with metal ions. This property makes it particularly valuable in the fields of catalysis and material science .
Propriétés
Formule moléculaire |
C6H10ClN3 |
|---|---|
Poids moléculaire |
159.62 g/mol |
Nom IUPAC |
2-(aminomethyl)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4,7-8H2;1H |
Clé InChI |
YHCQIRCAASWFDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CN)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)
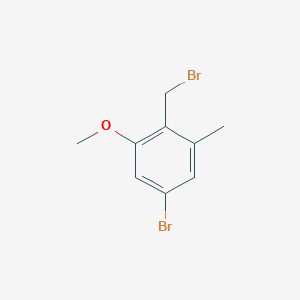
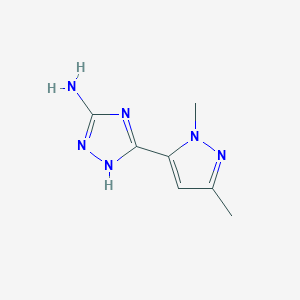

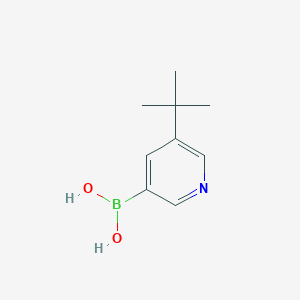
![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)
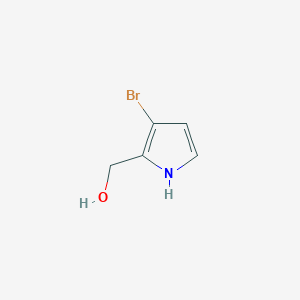
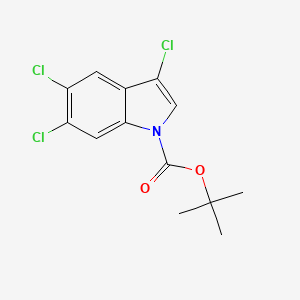
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol](/img/structure/B13662160.png)


